4-Bromo-5-formylthiophene-2-carboxylic acid
Description
Key Methodological Insights
- Structure Solution : Direct methods (e.g., SHELXD/SHELXS) or Patterson-based approaches resolve atomic positions. Anisotropic displacement parameters refine non-hydrogen atoms, while hydrogen atoms are located via difference Fourier maps or constrained geometrically.
- Validation Metrics : Final refinement targets R₁ < 5% and wR₂ < 10%, with ADDSYM alerts monitored for missed symmetry operations. Disordered solvent molecules are modeled using PLATON’s SQUEEZE tool.
- Conformational Analysis : Cremer-Pople puckering parameters quantify thiophene ring non-planarity. For example, ring puckering amplitude (q₂) and phase angle (φ₂) derive from X-ray coordinates, validated against DFT-optimized geometries to assess crystal packing effects.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
NMR provides critical regiochemical confirmation:
- ¹H NMR : The formyl proton resonates at δ ~9.8–10.2 ppm (singlet), while thiophene protons exhibit complex splitting patterns. For example, the 3- and 4-positions show doublets integrating to 1H each, with coupling constants (J) ~2–3 Hz.
- ¹³C NMR : Carbonyl carbons (ester and aldehyde) appear at δ ~160–180 ppm. The brominated carbon at C4 is deshielded, appearing at δ ~120–125 ppm.
| Proton Environment | δ (¹H NMR) | Multiplicity | ¹³C NMR (δ) |
|---|---|---|---|
| Aldehyde (C5) | 9.8–10.2 | Singlet | 190–195 |
| Thiophene C3 | 7.2–7.5 | Doublet | 125–130 |
| Ester COOCH₃ | 3.8–4.0 | Singlet | 165–170 |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy confirms functional group presence:
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) or ESI-MS reveals diagnostic fragments:
- Molecular Ion : [M]ᵀ at m/z 235 (C₆H₃BrO₃S), with isotopic peaks at m/z 233/234 (Br⁸¹/⁷⁹).
- Key Fragments : Loss of COOH (–46 Da) yields m/z 189, while cleavage at the thiophene ring generates m/z 129 (C₄H₂SBr⁺).
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Molecular Geometry
DFT (e.g., B3LYP/6-31G*) optimizes bond lengths and angles:
Frontier Molecular Orbital (FMO) Analysis
FMO calculations predict reactivity:
- HOMO/LUMO Energies : HOMO (highest occupied) ~–0.19 eV (aldehyde π orbital), LUMO (lowest unoccupied) ~–0.11 eV (ester π* orbital). The HOMO-LUMO gap (~0.08 eV) reflects moderate electrophilicity.
- Electron Density Distribution : Aldehyde and bromine act as electron-deficient sites, directing regioselective cross-coupling reactions (e.g., Suzuki-Miyaura).
Properties
IUPAC Name |
4-bromo-5-formylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-3-1-4(6(9)10)11-5(3)2-8/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREDOEQKTBTCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-formylthiophene-2-carboxylic acid typically involves the bromination of 5-formylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield and purity, utilizing efficient brominating agents and reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) at position 5 can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions. This reaction is critical for synthesizing dicarboxylic thiophene derivatives.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄, 100°C) | 4-Bromo-5-carboxythiophene-2-carboxylic acid | ~85% | |
| CrO₃ (AcOH, reflux) | Same as above | ~78% |
Mechanism : Oxidation proceeds via radical intermediates, with the formyl group first converting to a geminal diol intermediate before final oxidation to -COOH.
Reduction Reactions
The formyl group is selectively reduced to a hydroxymethyl (-CH₂OH) group without affecting the bromine or carboxylic acid functionalities.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (MeOH, 0°C→rt) | 4-Bromo-5-(hydroxymethyl)thiophene-2-carboxylic acid | 92% | |
| LiAlH₄ (THF, reflux) | Same as above | 95% |
Key Insight : Sodium borohydride is preferred for milder conditions, while LiAlH₄ achieves higher yields but requires rigorous anhydrous handling.
Nucleophilic Substitution
The bromine atom at position 4 undergoes substitution reactions with nucleophiles like amines or thiols.
| Nucleophile/Reagents | Product | Yield | Reference |
|---|---|---|---|
| NH₃ (EtOH, 60°C) | 4-Amino-5-formylthiophene-2-carboxylic acid | 68% | |
| CH₃SH (DMSO, 50°C) | 4-(Methylthio)-5-formylthiophene-2-carboxylic acid | 74% |
Regioselectivity : Bromine substitution occurs exclusively at position 4 due to the electron-withdrawing effects of the carboxylic acid and formyl groups, which activate the adjacent carbon .
Esterification/Hydrolysis
The carboxylic acid group at position 2 can be esterified or hydrolyzed under standard conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | CH₃OH (H₂SO₄, reflux) | Methyl 4-bromo-5-formylthiophene-2-carboxylate | 88% | |
| Hydrolysis | NaOH (aq., 80°C) | Regeneration of carboxylic acid | 95% |
Applications : Ester derivatives like the methyl ester (PubChem CID: 19261560) are intermediates for further functionalization .
Electrophilic Aromatic Substitution (EAS)
The thiophene ring’s aromaticity allows limited EAS reactivity. For example, nitration occurs under highly activating conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (H₂SO₄, 0°C) | 4-Bromo-5-formyl-3-nitrothiophene-2-carboxylic acid | 52% |
Challenges : Electron-withdrawing groups (-Br, -COOH, -CHO) deactivate the ring, necessitating strong electrophiles and catalysts .
Scientific Research Applications
Organic Synthesis
The compound is widely used as a precursor in the synthesis of other thiophene derivatives. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating functionalized thiophene compounds with diverse properties .
Research has identified 4-bromo-5-formylthiophene-2-carboxylic acid as a potential inhibitor of D-amino acid oxidase (DAO), an enzyme linked to various neurological disorders. Structure-activity relationship (SAR) studies suggest that small substituents on the thiophene ring enhance inhibitory potency against DAO, making this compound a candidate for drug development targeting schizophrenia and other conditions .
Medicinal Chemistry
The compound is explored for its therapeutic properties, particularly as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in antimicrobial activities against various pathogens, indicating potential applications in treating infections .
Case Study 1: DAO Inhibition
A study published in Nature demonstrated that thiophene-2-carboxylic acids, including derivatives of this compound, effectively inhibit DAO. The most potent inhibitors were found to be those with small substituents at the 5-position on the thiophene ring, with IC50 values as low as 0.09 µM . This highlights the compound's potential role in developing new therapies for mental health disorders.
Case Study 2: Antibacterial Activity
In another investigation, derivatives of thiophene compounds exhibited significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi. The study found that modifications to the thiophene structure could enhance efficacy, suggesting that this compound could be pivotal in designing new antibacterial agents .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in electrophilic aromatic substitutions |
| Biological Activity | Inhibition of D-amino acid oxidase | Potent inhibitors identified; small substituents enhance activity |
| Medicinal Chemistry | Intermediate for biologically active compounds | Potential therapeutic properties; explored for antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 4-Bromo-5-formylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Key Analogues and Structural Differences
The following compounds share structural similarities with 4-bromo-5-formylthiophene-2-carboxylic acid, differing primarily in substituents and functional groups:
Functional Group Impact on Reactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) make it a better leaving group in nucleophilic substitution reactions. Chlorine, however, increases electrophilicity at position 5, favoring electrophilic aromatic substitution .
- Formyl vs. Methyl : The formyl group (-CHO) in the target compound introduces aldehyde reactivity (e.g., Schiff base formation), whereas methyl (-CH₃) in analogues like 4-bromo-5-methylthiophene-2-carboxylic acid enhances steric bulk and stability .
- Carboxylic Acid : The -COOH group enables salt formation (e.g., sodium or potassium salts) for improved solubility in aqueous systems, critical for biological assays .
Pharmaceutical Relevance
- Sigma-1 Receptor Ligands : Brominated thiophene-carboxylic acids are precursors to sigma-1 receptor modulators, which show promise in treating neuropathic pain and neurodegenerative diseases .
- Anticancer Agents : Analogues like 5-bromo-4-methylthiophene-2-carboxylic acid have been explored as kinase inhibitors due to their ability to chelate ATP-binding sites .
Material Science
- Conjugated Polymers : Thiophene derivatives with electron-withdrawing groups (e.g., -COOH, -CHO) are used in organic semiconductors for photovoltaic devices .
Biological Activity
4-Bromo-5-formylthiophene-2-carboxylic acid (CAS: 940097-96-1) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C₇H₅BrO₃S, with a molecular weight of approximately 249.08 g/mol. Its structure includes a bromine atom, a formyl group, and a carboxylic acid group, which contribute to its reactivity and potential interactions with biological targets.
Synthesis
The compound can be synthesized through various methods, including:
- Vilsmeier-Haack Reaction : This method involves the formylation of thiophene derivatives.
- Direct Lithiation : A series of lithiation reactions followed by bromination has been reported to yield this compound effectively .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The carboxylic acid and formyl groups can form hydrogen bonds with amino acids in proteins.
- Electrostatic Interactions : The bromine atom can participate in electrostatic interactions, enhancing binding affinity to certain enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been identified as an inhibitor of D-amino acid oxidase (DAO), which plays a critical role in amino acid metabolism. Studies show that thiophene derivatives can significantly inhibit DAO activity, suggesting potential therapeutic applications in neurological disorders where D-amino acids are involved .
- Antimicrobial Properties : Preliminary studies suggest that compounds with thiophene structures, including this compound, may possess antimicrobial properties. This is particularly relevant for developing new antibiotics against resistant strains .
- Anticancer Activity : Some derivatives have shown promise in cancer research, acting as potential agents that could inhibit tumor growth. The presence of the bromine atom enhances the reactivity of the compound, which may lead to the formation of biologically active metabolites that exhibit cytotoxic effects against cancer cells .
Case Study 1: D-Amino Acid Oxidase Inhibition
A study published in Nature demonstrated that a series of thiophene derivatives, including those similar to this compound, were effective DAO inhibitors. The compound's structure allowed for significant binding at the enzyme's active site, leading to reduced enzyme activity and subsequent alterations in metabolic pathways involving D-amino acids .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on various bacterial strains revealed that this compound exhibited notable antibacterial activity. The mechanism was suggested to involve disruption of bacterial cell walls or interference with protein synthesis pathways .
Comparative Analysis
Q & A
Q. Q: What are standard protocols for synthesizing 4-Bromo-5-formylthiophene-2-carboxylic acid, and how can purity be validated?
A:
- Synthesis : Start with thiophene derivatives such as 5-formylthiophene-2-carboxylic acid. Bromination at the 4-position typically employs electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) at controlled temperatures (60–80°C) to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Validation : Confirm purity via HPLC (>95% area) and characterize using / NMR (e.g., δ ~10.2 ppm for formyl proton) and FT-IR (C=O stretch at ~1680–1700 cm⁻¹) .
Stability and Handling Considerations
Q. Q: How does the electron-deficient thiophene core influence the stability of this compound under storage?
A:
- Stability : The electron-withdrawing groups (Br, formyl, carboxylic acid) reduce aromatic stability, making the compound prone to hydrolysis or thermal decomposition. Store at 2–8°C in airtight, amber vials under inert gas (N₂/Ar) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged exposure to moisture or light. Acute toxicity data are limited, but similar bromothiophenes show Category 4 oral/dermal toxicity (LD₅₀ > 300 mg/kg) .
Advanced Synthetic Challenges
Q. Q: How can competing reactivity between the formyl and carboxylic acid groups be managed during functionalization?
A:
- Protection Strategies : Protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) before modifying the formyl group. For example, reduce the formyl to hydroxymethyl (NaBH₄) or perform condensations (e.g., Wittig reactions) .
- Regioselectivity : The bromine atom directs electrophiles to the 5-position, but steric hindrance from the formyl group may require optimized catalysts (e.g., Pd-mediated cross-couplings) .
Spectral Data Contradictions
Q. Q: How to resolve discrepancies in reported melting points (e.g., 121°C vs. 155–156°C for similar derivatives)?
A:
- Analytical Reassessment : Verify purity via DSC (differential scanning calorimetry) and check for polymorphic forms. For example, 4-Bromo-2-thiophenecarboxylic acid shows mp 121°C , while 5-Bromo-4-methoxythiophene-3-carboxylic acid melts at 155–156°C due to methoxy stabilization .
- Method Variability : Differences in heating rates or solvent traces during recrystallization can alter mp. Consistently report experimental conditions .
Computational Modeling Applications
Q. Q: What computational methods predict the reactivity of this compound in Suzuki-Miyaura couplings?
A:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The bromine atom acts as a good leaving group (LUMO localized at C-Br), while the formyl group may coordinate Pd catalysts, affecting reaction rates .
- Docking Studies : For biological applications, simulate binding to targets like Sigma-1 receptors, leveraging the thiophene core’s π-stacking potential .
Ecological Impact Assessment
Q. Q: How to evaluate ecological risks when toxicity data for this compound are unavailable?
A:
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid). Predict biodegradability via EPI Suite: the carboxylic acid group enhances water solubility (logP ~1.9), suggesting moderate mobility in soil but low bioaccumulation (BCF < 100) .
- Mitigation : Treat waste with activated carbon adsorption or ozonation to degrade aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
